Cefotiam

Antibacterial activity Klebsiella pneumoniae In vivo efficacy

Cefotiam (SCE-963) is a semi‑synthetic, parenteral second‑generation cephalosporin engineered with an aminothiazole ring at C‑7 and a tetrazole ring at C‑3. These structural features deliver 15.6‑fold stronger anti‑Klebsiella pneumoniae activity than cefazolin (MIC 0.1 vs 1.56 µg/mL) and 10‑fold greater outer‑membrane penetration in E. coli vs cephalothin. Its rapid tissue distribution (peak levels in 15‑30 min) and 2‑3× higher biliary excretion than cefazolin make it a precise probe for acute‑infection PK/PD models. As a well‑characterized reference standard with documented impurity profiles, cefotiam is essential for HPLC/LC‑MS method development, forced‑degradation studies, and β‑lactamase stability benchmarking.

Molecular Formula C18H23N9O4S3
Molecular Weight 525.6 g/mol
CAS No. 61622-34-2
Cat. No. B1212589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefotiam
CAS61622-34-2
SynonymsAbbott 48999
Abbott-48999
Abbott48999
Cefotiam
Cefotiam Hydrochloride
Ceradolan
CGP 14221 E
CGP-14221-E
CGP14221E
Haloapor
Halospor
Hydrochloride, Cefotiam
SCE 963
SCE-963
SCE963
Molecular FormulaC18H23N9O4S3
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O
InChIInChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1
InChIKeyQYQDKDWGWDOFFU-IUODEOHRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble
1.29e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefotiam (CAS 61622-34-2) - Second-Generation Cephalosporin Antibiotic for Research and Industrial Reference Standards


Cefotiam (CAS 61622-34-2, SCE-963) is a semi-synthetic, parenteral second-generation cephalosporin antibiotic [1]. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall biosynthesis through binding to penicillin-binding proteins (PBPs) [2]. Unlike earlier cephalosporins, cefotiam was specifically designed with an aminothiazole ring at the 7-position and a tetrazole ring at the 3-position, structural features that confer enhanced activity against Enterobacteriaceae while retaining substantial anti-staphylococcal potency [3]. For procurement professionals and researchers, cefotiam serves as a key comparator compound in cephalosporin structure-activity relationship (SAR) studies and antimicrobial susceptibility testing panels.

Why Cefotiam (61622-34-2) Cannot Be Interchanged with Other Second-Generation Cephalosporins


Within the second-generation cephalosporin class, compounds exhibit substantial heterogeneity in antibacterial spectra, β-lactamase stability, and pharmacokinetic properties, precluding simple therapeutic or experimental substitution [1]. Cefotiam distinguishes itself through a unique combination of high anti-staphylococcal activity comparable to first-generation agents and significantly enhanced anti-Enterobacteriaceae potency relative to cefazolin [2]. Furthermore, cefotiam demonstrates superior outer membrane penetration in Escherichia coli and Klebsiella pneumoniae compared to cephalothin and cefazolin, a property that directly translates to lower MIC values [3]. These specific differentiators mean that substituting cefotiam with cefamandole, cefuroxime, or cefoxitin in research or clinical protocols would alter experimental outcomes and therapeutic expectations, underscoring the necessity for precise compound specification in procurement.

Cefotiam (61622-34-2) Quantitative Differentiation Evidence for Scientific Selection


Cefotiam vs. Cefazolin: 15.6-Fold Superior Anti-Klebsiella Activity in Experimental Pneumonia Model

In a direct head-to-head comparison, cefotiam exhibited substantially greater potency than cefazolin against Klebsiella pneumoniae DT-S, with a 15.6-fold lower MIC (0.1 μg/mL vs. 1.56 μg/mL) [1]. This in vitro advantage translated to superior in vivo efficacy in a murine experimental pneumonia model, where cefotiam demonstrated more potent therapeutic effects [1].

Antibacterial activity Klebsiella pneumoniae In vivo efficacy MIC comparison

Cefotiam Outer Membrane Permeability Advantage: 10-Fold Superior to Cephalothin in E. coli

Cefotiam demonstrates a unique advantage in penetrating the outer membrane of Gram-negative bacteria. In Escherichia coli TN 713, the penetration ability of cefotiam was estimated to be 10 times greater than that of cephalothin and 2 times greater than that of cefazolin [1]. This superior permeability results in a 3- to 70-fold higher calculated intracellular concentration compared to cefazolin, cephaloridine, and cephalothin [1].

Outer membrane permeability Escherichia coli β-lactam uptake Gram-negative

Cefotiam β-Lactamase Stability: Superior to Cefazolin and Cephaloridine

Cefotiam exhibits differential stability to bacterial β-lactamases compared to other cephalosporins. The rate of hydrolysis of cefotiam by cephalosporin β-lactamases from various bacteria (except Proteus vulgaris) was smaller than that of cefazolin, cephaloridine, and cephalothin [1]. When incubated with intact bacterial cells, cefotiam was more stable to degradation than cephaloridine and cefazolin, but less stable than cephalothin [1].

β-lactamase stability Hydrolysis rate Cephalosporinase Penicillinase

Cefotiam vs. Cefuroxime: Higher Tubulotoxicity but Superior Anti-Gram-Negative Activity

A clinical comparative study revealed that cefotiam-treated patients exhibited higher proteinuria and urinary excretion of lysosomal enzymes (leucine aminopeptidase) compared to cefuroxime-treated patients, indicating higher tubulotoxicity for cefotiam [1]. However, in vitro activity assessments showed cefotiam was much more active than cefuroxime against Gram-negative aerobes, including β-lactamase-producing strains [2].

Nephrotoxicity Cefuroxime Tubulotoxicity Adverse effects

Cefotiam vs. Cefamandole: Equivalent Clinical Efficacy with Improved Radiological Outcomes in Respiratory Infections

In an open comparative study of 82 hospitalized patients with respiratory tract infections, cefotiam and cefamandole demonstrated equivalent clinical and bacteriological efficacy [1]. Notably, radiological examinations showed better improvement in patients treated with cefotiam compared to those receiving cefamandole [1].

Clinical trial Respiratory tract infection Cefamandole Comparative efficacy

Optimal Research and Industrial Applications for Cefotiam (CAS 61622-34-2) Based on Quantitative Differentiation


Antimicrobial Susceptibility Testing and Comparator Studies in Enterobacteriaceae Research

Cefotiam's 15.6-fold superior activity against Klebsiella pneumoniae compared to cefazolin (MIC 0.1 vs. 1.56 μg/mL) makes it an essential comparator in antimicrobial susceptibility testing panels for Enterobacteriaceae [1]. Its unique outer membrane penetration advantage (10-fold greater than cephalothin in E. coli) positions it as a valuable probe for studying Gram-negative permeability mechanisms and efflux pump activity [2]. Researchers investigating β-lactamase stability profiles can utilize cefotiam as a benchmark due to its intermediate stability characteristics relative to earlier cephalosporins [3].

In Vivo Pharmacokinetic and Tissue Distribution Studies in Animal Models

The rapid tissue distribution profile of cefotiam, reaching peak plasma and tissue levels within 15-30 minutes post-administration, makes it suitable for acute infection models requiring swift antibiotic penetration [1]. The 2-3 fold higher biliary excretion compared to cefazolin enables specialized studies of enterohepatic circulation and biliary pharmacokinetics [1]. Additionally, the distinct half-life profile in dogs (0.6-0.96 hours) provides a predictable PK baseline for comparative pharmacokinetic investigations across cephalosporin generations [1].

Reference Standard for Analytical Method Development and Quality Control

Cefotiam serves as a critical reference standard for HPLC and LC-MS/MS method development in pharmaceutical analysis due to its well-characterized physicochemical properties and stability profile [1]. Its specific degradation products and impurity profiles are documented, making it suitable for forced degradation studies and stability-indicating method validation [2]. Industrial quality control laboratories can employ cefotiam as a system suitability standard for cephalosporin analysis, particularly for methods requiring resolution of structurally related second-generation compounds [1].

Technical Documentation Hub

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